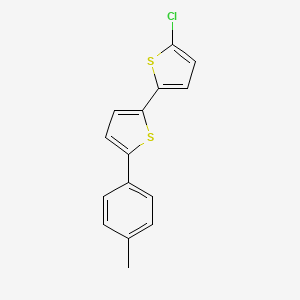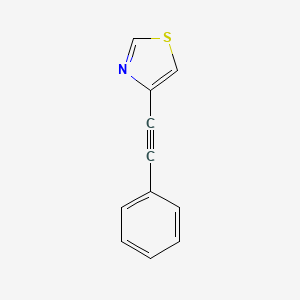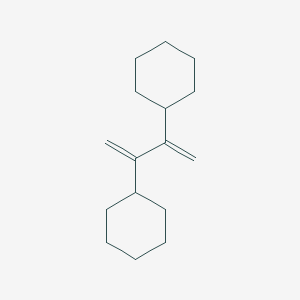
1,1'-(Buta-1,3-diene-2,3-diyl)dicyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane is an organic compound characterized by the presence of a buta-1,3-diene moiety linked to two cyclohexane rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene (such as buta-1,3-diene) reacts with a dienophile (such as cyclohexene) under controlled conditions to form the desired product. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and minimize by-products. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes.
科学的研究の応用
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to receptors or enzymes, leading to changes in biological activity. The exact molecular targets and pathways depend on the context of its application and the specific reactions it undergoes.
類似化合物との比較
Similar Compounds
1,3-Butadiene: A simpler diene with similar reactivity but lacking the cyclohexane rings.
Cyclohexene: A cycloalkene that can participate in similar reactions but does not contain the diene moiety.
Isoprene: Another diene with different structural features and reactivity.
Uniqueness
1,1’-(Buta-1,3-diene-2,3-diyl)dicyclohexane is unique due to its combination of a diene moiety and cyclohexane rings, which imparts distinct chemical and physical properties. This structural feature allows it to participate in a wide range of reactions and makes it valuable for various applications in research and industry.
特性
CAS番号 |
104709-64-0 |
|---|---|
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC名 |
3-cyclohexylbuta-1,3-dien-2-ylcyclohexane |
InChI |
InChI=1S/C16H26/c1-13(15-9-5-3-6-10-15)14(2)16-11-7-4-8-12-16/h15-16H,1-12H2 |
InChIキー |
NZVUPGZPLLUQBO-UHFFFAOYSA-N |
正規SMILES |
C=C(C1CCCCC1)C(=C)C2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


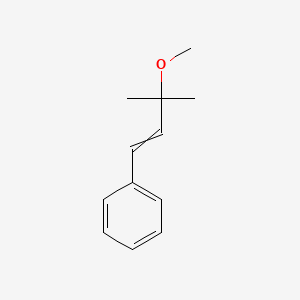
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
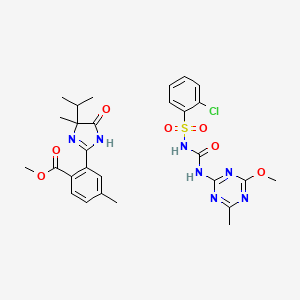
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)



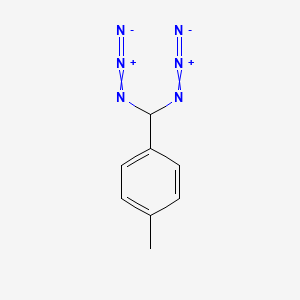
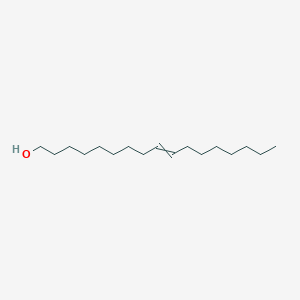

![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
